molecular formula C18H19FN2O4S2 B2798124 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895470-38-9

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2798124
CAS No.: 895470-38-9
M. Wt: 410.48
InChI Key: IXBRXZPVGINKOK-UHFFFAOYSA-N
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Description

The compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide features a bicyclic benzothiazole core substituted with a 5,5-dimethyl group and a ketone at position 6. The 4-fluorobenzenesulfonylpropanamide side chain introduces additional steric and electronic complexity. Benzothiazoles are known for their pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The sulfonyl and fluorinated aromatic moieties enhance hydrogen-bonding capacity and metabolic stability, making this compound a candidate for drug discovery.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S2/c1-18(2)9-13-16(14(22)10-18)26-17(20-13)21-15(23)7-8-27(24,25)12-5-3-11(19)4-6-12/h3-6H,7-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBRXZPVGINKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its anticancer properties and mechanisms of action, alongside relevant case studies and research findings.

  • Molecular Formula : C15H16N2O2S2
  • Molecular Weight : 320.43 g/mol
  • CAS Number : 600137-30-2

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its cytotoxic effects against different cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound has been tested against several cancer cell lines, including HepG2 (human hepatocellular carcinoma) and HCT116 (colon cancer). The IC50 values were reported to be 22.5 µg/mL and 15.4 µg/mL respectively .
    • A comparative study with doxorubicin revealed that the compound's efficacy was notable, indicating its potential as an alternative or complementary treatment in oncology .
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of the p53 signaling pathway, leading to cell cycle arrest at the G2/M phase .
    • In silico docking studies suggest that it interacts effectively with key proteins involved in cancer proliferation and metastasis .

Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.

Study 2: Combination Therapy

In a recent clinical trial assessing combination therapies for advanced cancers, this compound was used alongside traditional chemotherapeutics. Results indicated a synergistic effect that improved overall patient outcomes and reduced side effects typically associated with chemotherapy alone .

Comparative Biological Activity Table

Compound NameCancer Cell LineIC50 (µg/mL)Mechanism of Action
DoxorubicinHCT11615.0DNA intercalation
N-(5,5-dimethyl...)HepG222.5Apoptosis via p53
N-(5,5-dimethyl...)HCT11615.4Cell cycle arrest

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C18H20N2O4S2
  • Molecular Weight : 392.49 g/mol
  • CAS Number : 857498-19-2

Table 1: Chemical Properties

PropertyValue
Density1.356 g/cm³ (predicted)
pKa6.52 (predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. By inhibiting COX activity, the compound reduces the synthesis of pro-inflammatory prostaglandins without significantly affecting COX-1, thus minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Studies have shown that N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide may possess anticancer properties. It has been noted for its ability to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest . Specifically, its efficacy against colon cancer has been highlighted in various studies .

Neuroprotective Effects

The compound also demonstrates neuroprotective effects and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate inflammatory pathways in the central nervous system suggests that it could be beneficial in reducing neuroinflammation associated with these conditions .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of similar compounds, it was found that derivatives of benzothiazole exhibited significant inhibition of inflammatory markers in animal models. The tested compounds demonstrated a reduction in edema and pain response comparable to traditional NSAIDs but with reduced side effects .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties revealed that the compound inhibited cell proliferation in colon cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis. The study concluded that this compound could serve as a lead for developing new anticancer therapies targeting COX-mediated pathways .

Case Study 3: Neuroprotective Effects

Research focusing on neurodegenerative diseases indicated that the compound could mitigate oxidative stress and neuroinflammation in neuronal cell cultures. These findings suggest potential therapeutic applications for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Core Heterocyclic Structure

  • Target Compound : The benzothiazole core provides rigidity and aromaticity, favoring planar interactions with biological targets. The 7-oxo group introduces a polar site for hydrogen bonding.
  • 1,2,4-Triazole Derivatives (Compounds [7–9], ) : These feature a triazole ring, which is smaller and more flexible. Tautomerism between thione and thiol forms affects reactivity and binding modes .
  • Compound : Shares the benzothiazole core but substitutes the sulfonylpropanamide with a dioxopyrrolidinylbenzamide group, altering electronic properties and solubility.

Substituent Effects

Feature Target Compound 1,2,4-Triazoles [7–9] () Compound
Sulfonyl Group 4-Fluorobenzenesulfonyl (strong EWG) 4-X-phenylsulfonyl (X = H, Cl, Br) Absent; replaced with dioxopyrrolidinyl
Fluorine Substituent 4-Fluoro on benzene ring 2,4-Difluorophenyl on triazole Absent
Side Chain Propanamide (flexible three-carbon linker) Thione/thiol tautomers Benzamide (rigid aromatic linker)
  • Fluorine : Both the target and triazole derivatives utilize fluorine to modulate lipophilicity and resist oxidative metabolism.

Spectral Characteristics

  • IR Spectroscopy :

    • Target Compound : Expected C=O stretch (7-oxo group) ~1680 cm⁻¹ and S=O stretches (sulfonyl) ~1250 cm⁻¹, inferred from analogous sulfonyl-containing compounds .
    • Triazoles [7–9] : C=S stretch at 1247–1255 cm⁻¹; absence of C=O confirms cyclization to triazole .
    • Compound : Multiple C=O stretches from benzamide and dioxopyrrolidinyl (~1650–1750 cm⁻¹).
  • NMR :

    • Methyl groups (5,5-dimethyl in target) would appear as singlets in $^1$H-NMR (~1.3–1.5 ppm).
    • Aromatic protons in fluorinated regions (target and triazoles) show splitting patterns due to $^{19}$F coupling.

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including coupling of the benzothiazole core with the fluorobenzenesulfonylpropanamide moiety. Key steps include:

  • Step 1 : Activation of the benzothiazol-2-amine intermediate using coupling agents (e.g., EDC/HOBt).
  • Step 2 : Reaction with 4-fluorobenzenesulfonyl chloride under controlled pH (e.g., in DCM with a base like triethylamine).
  • Analytical Validation : High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity .

Q. Which characterization techniques are essential for verifying the compound’s structural and functional properties?

  • Methodological Answer :

  • NMR Spectroscopy : Identifies proton and carbon environments, confirming substituent positions (e.g., dimethyl groups at C5,5).
  • FT-IR Spectroscopy : Validates sulfonyl (S=O) and amide (C=O) functional groups.
  • X-ray Crystallography : Resolves crystal packing and stereochemical details, critical for understanding intermolecular interactions .

Q. What biological targets or assays are commonly explored for this compound?

  • Methodological Answer : Preliminary studies focus on enzyme inhibition (e.g., kinases, proteases) and receptor binding (e.g., GPCRs).

  • Assay Design : Use fluorescence-based assays to measure IC50 values.
  • Comparative Analysis : Compare bioactivity with structurally similar compounds (e.g., fluorinated vs. chlorinated analogs) to assess SAR trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Factorial Design : Apply a 2^k factorial approach to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, solvent choice (DMF vs. THF) may significantly impact yield due to solubility differences.
  • Process Simulation : Use COMSOL Multiphysics to model mass transfer limitations or exothermic side reactions during scale-up .

Q. What computational strategies optimize reaction pathways for this compound’s derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to predict transition states and intermediate stability.
  • AI-Driven Optimization : Integrate machine learning (e.g., neural networks) with experimental data to narrow optimal reaction conditions (e.g., solvent, temperature) and reduce trial-and-error cycles .

Q. How do electronic effects of substituents (e.g., 4-fluorobenzenesulfonyl) influence reactivity and bioactivity?

  • Methodological Answer :

  • Electrostatic Potential Mapping : Use DFT to analyze electron-withdrawing effects of the fluorobenzenesulfonyl group on amide bond reactivity.
  • Biological Assays : Compare activity against non-fluorinated analogs to isolate electronic contributions to target binding (e.g., via hydrogen-bonding or hydrophobic interactions) .

Q. What experimental frameworks address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line variability, assay protocols).
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to ensure reproducibility.
  • Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm mechanistic hypotheses .

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